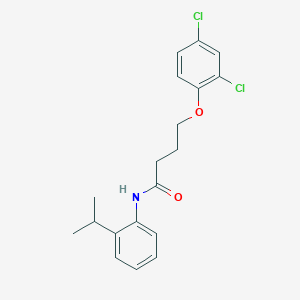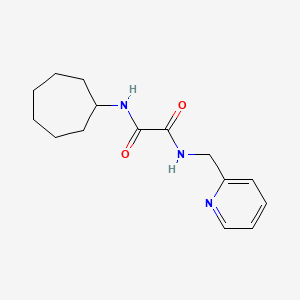
N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene expression regulation, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and neurological disorders. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene expression regulation. BET proteins bind to acetylated histones and recruit various transcriptional regulators to activate or repress gene expression. N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and disrupting their function. This leads to downregulation of genes involved in disease progression and upregulation of genes involved in immune response and apoptosis.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide induces cell cycle arrest and apoptosis in cancer cells, leading to tumor regression. In inflammation, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neurological disorders, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide improves cognitive function by increasing synaptic plasticity and reducing neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide is its specificity for BET proteins, which reduces the likelihood of off-target effects. N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has also shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for further development. However, one limitation of N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain disease models.
Zukünftige Richtungen
Several future directions for N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide research include:
1. Combination therapy: N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide could be combined with other therapeutic agents to enhance its efficacy or overcome resistance mechanisms.
2. Biomarker identification: Identifying biomarkers that predict N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide response could help identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further preclinical studies are needed to evaluate the safety and efficacy of N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide in humans.
4. BET protein isoform targeting: Developing BET inhibitors that target specific BET protein isoforms could improve the specificity and efficacy of treatment.
5. Disease-specific studies: Further studies are needed to evaluate the efficacy of N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide in specific disease models, such as different cancer types or neurological disorders.
In conclusion, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide is a promising small molecule inhibitor that targets the BET family of proteins and has shown potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide involves several steps, starting with the reaction of 2-pyridinemethanol with cycloheptylamine to form N-cycloheptyl-2-pyridinemethanamine. The resulting compound is then reacted with ethanediamine to form N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide. The synthesis process has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has been extensively studied in preclinical models of cancer, inflammation, and neurological disorders. In cancer, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has shown potent anti-tumor activity in various cancer types, including acute myeloid leukemia, multiple myeloma, and prostate cancer. Inflammation is another area where N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has shown promise, with studies demonstrating its ability to reduce inflammation in models of rheumatoid arthritis and asthma. In neurological disorders, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has been shown to improve cognitive function in models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
N'-cycloheptyl-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14(17-11-13-9-5-6-10-16-13)15(20)18-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPMAEHQNCJZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-isopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4978841.png)

![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4978843.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4978849.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-methyl-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B4978850.png)
![methyl 5-[(isopropylamino)carbonyl]-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4978856.png)

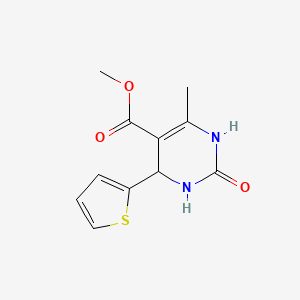
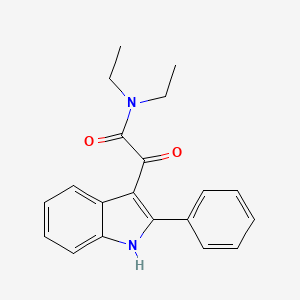
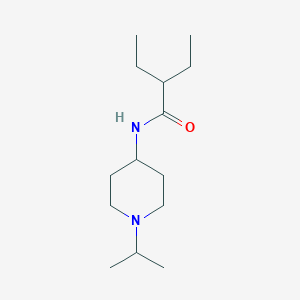
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline](/img/structure/B4978893.png)
![3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4978902.png)
![2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4978930.png)
